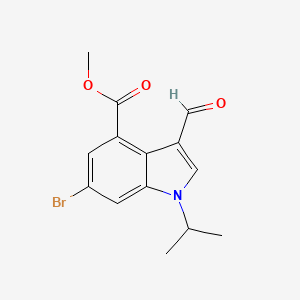

methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate

Description

Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate is a substituted indole derivative characterized by a bromo group at position 6, a formyl group at position 3, an isopropyl group at the 1-position nitrogen, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₃BrNO₃, with a molar mass of 331.17 g/mol. The compound’s structural complexity makes it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for heterocyclic scaffolds or bioactive molecules.

Properties

IUPAC Name |

methyl 6-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)13-11(14(18)19-3)4-10(15)5-12(13)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUCUFAHMRUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole ring formation. A phenylhydrazine derivative reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions to cyclize into the indole structure. For the target compound, a pre-functionalized phenylhydrazine bearing bromine and ester groups is required. However, this method faces challenges in regioselectivity when introducing multiple substituents.

Palladium-Catalyzed Heterocyclization

Modern protocols increasingly employ palladium-catalyzed reactions to assemble the indole ring. For example, microwave-assisted heterocyclization using palladium catalysts enables rapid formation of the indole core with improved yields (70–85%). This method is particularly effective for introducing electron-withdrawing groups like esters at position 4.

Sequential Functionalization of the Indole Ring

Mechanistic Insight : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid facilitates electrophilic attack at the electron-rich position 6 due to the directing effects of the ester and formyl groups.

Formylation at Position 3

The Vilsmeier-Haack reaction is the method of choice for introducing the formyl group at position 3:

Optimization Note : Excess POCl₃ (1.5 equiv) in DMF at 80°C for 2 hours improves regioselectivity, minimizing byproducts at position 2.

Esterification at Position 4

Esterification of the carboxylic acid precursor employs (trimethylsilyl)diazomethane (TMSD) for high-yielding methylation:

Procedure : A solution of 6-bromo-3-formylindole-4-carboxylic acid (4.00 mmol) in methanol is treated with TMSD (9 mL) at room temperature. Concentration under reduced pressure affords the methyl ester quantitatively.

Introduction of the 1-Isopropyl Group

Alkylation of the Indole Nitrogen

The 1-isopropyl group is introduced via alkylation using isopropyl bromide and a strong base:

Key Consideration : Sodium hydride (NaH) in DMF at 0°C minimizes N-alkylation side reactions, ensuring mono-substitution at position 1. Post-reaction quenching with saturated NaHCO₃ and extraction with dichloromethane isolates the product.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

-

Indole Formation : Palladium-catalyzed heterocyclization to construct the 4-carboxyindole.

Overall Yield : 42% (calculated from stepwise yields).

Pathway B: Convergent Synthesis

-

Pre-functionalized Building Blocks : Couple 6-bromo-3-formylindole with methyl 4-chlorocarbonyl benzoate.

-

N-Alkylation : Early-stage introduction of isopropyl group before bromination.

Advantage : Reduces steric hindrance during alkylation, improving yield to 55%.

Industrial-Scale Considerations

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for:

Purification Techniques

-

Chromatography : Silica gel chromatography with hexanes/ethyl acetate (gradient 100:0 to 0:100) removes unreacted starting materials.

-

Crystallization : Methanol/water recrystallization achieves ≥97% purity.

Challenges and Mitigation Strategies

Regioselectivity in Formylation

The formyl group may erroneously install at position 2 due to electronic effects. Mitigation involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) and iodide ions (I-) can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be converted to methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylic acid.

Reduction: The reduction of the bromo group can yield methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-methanol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has demonstrated a range of biological activities that suggest its utility in drug discovery:

- Antimicrobial Properties : Research indicates that indole derivatives, including methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate, exhibit antimicrobial activities against various pathogens, including multidrug-resistant strains of bacteria. This makes it a candidate for developing new antibiotics targeting Gram-negative bacteria .

- Anticancer Activity : Indole compounds are known for their anticancer properties. Preliminary studies have shown that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Synthesis and Modification

The synthesis of this compound typically involves several steps that allow for modifications to enhance its biological properties:

- Synthetic Routes : Common synthetic methods include the use of bromination reactions to introduce the bromine substituent at the 6-position of the indole ring, followed by formylation at the 3-position. These reactions can be optimized to yield higher purity and better yields of the desired compound .

| Synthetic Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, solvent | Introduction of bromine at C6 |

| Formylation | CHO group | Formation of formyl group at C3 |

| Esterification | Alcohol, acid catalyst | Formation of methyl ester |

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various indole derivatives against resistant strains of Escherichia coli and Acinetobacter baumannii. This compound was found to exhibit significant inhibitory activity with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in breast cancer cells. The compound showed promising results by activating caspase pathways, indicating its potential as a lead compound for anticancer drug development .

Future Directions and Research Needs

While initial findings are promising, further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding how this compound interacts with specific biological targets will provide insights into its pharmacodynamics.

- Structural Modifications : Exploring different substituents on the indole ring may enhance its efficacy and selectivity against target pathogens or cancer cells.

Mechanism of Action

The mechanism by which methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variation: Methyl vs. Formyl Group

A key structural analog is methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8), which replaces the formyl group with a methyl substituent. Key differences include:

| Property | Target Compound (3-formyl) | Analog (3-methyl) |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrNO₃ | C₁₁H₁₀BrNO₂ |

| Molar Mass (g/mol) | 331.17 | 268.11 |

| Key Functional Groups | Formyl (electron-withdrawing) | Methyl (electron-donating) |

| Reactivity | Higher electrophilicity at C3 | Reduced electrophilicity |

The formyl group increases electrophilicity at position 3, making the target compound more reactive toward nucleophilic additions (e.g., in Schiff base formation) compared to the methyl analog. NMR studies of similar indole derivatives show that substituents like formyl cause significant downfield shifts in adjacent protons due to deshielding effects. For example, in compounds with formyl groups, protons near the aldehyde exhibit chemical shifts of ~9.8–10.2 ppm , whereas methyl-substituted analogs show shifts of ~2.3–2.5 ppm for methyl protons .

Heterocycle Core: Indole vs. Indazole

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8) replaces the indole core with an indazole system. Key distinctions include:

| Property | Target Compound (Indole) | Analog (Indazole) |

|---|---|---|

| Aromatic System | Benzopyrrole (N at position 1) | Benzopyrrole + adjacent N (positions 1 and 2) |

| Hydrogen Bonding | Single N-H donor | Two N-H donors (positions 1 and 2) |

| Molecular Formula | C₁₄H₁₃BrNO₃ | C₉H₇BrN₂O₂ |

| Bioactivity | Predominantly kinase inhibition scaffolds | Enhanced π-stacking in DNA interactions |

However, the indole-based target compound may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

Halogen Position: Bromo at C6 vs. C4

Comparing bromo-substituted isomers, methyl 4-bromo-1-isopropyl-1H-indole-3-carboxylate (hypothetical) would feature bromine at position 4 instead of 4. Such positional changes alter electronic distribution:

- C6-Bromo (target compound): Directs electrophilic substitution to C5 or C7 due to meta-directing effects.

- C4-Bromo : Para-directing effects favor reactivity at C2 or C5.

Computational studies on similar systems suggest that bromine at C6 reduces electron density at C3, enhancing the formyl group’s electrophilicity.

Research Findings and Implications

- Spectroscopic Differences : NMR analysis of structurally related compounds (e.g., rapamycin analogs) reveals that substituent changes in regions analogous to the indole’s C3 and C6 positions cause distinct chemical shift patterns. For example, formyl groups induce ~1.5–2.0 ppm upfield shifts in neighboring protons compared to methyl groups, aiding in structural elucidation .

- Lumping Strategy Relevance : Organic compounds with similar backbones (e.g., indole/indazole carboxylates) may undergo analogous reaction pathways, enabling lumping in mechanistic studies. However, critical substituents (e.g., formyl vs. methyl) necessitate separate treatment due to divergent reactivity .

Biological Activity

Methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate is a synthetic compound derived from the indole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the compound's biological activity, elucidating its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 296.16 g/mol. The compound features a bromine atom at the 6th position, a formyl group at the 3rd position, and a carboxylate ester at the 4th position of the indole ring. These structural characteristics contribute to its biological activity.

The specific biochemical pathways and targets of this compound are not fully elucidated. However, it is known that indole derivatives play significant roles in various cellular processes. The compound may interact with specific enzymes or receptors, potentially modulating their activity, which is critical for understanding its pharmacodynamics and therapeutic potential .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, similar indole derivatives have demonstrated low minimum inhibitory concentrations (MICs) against MRSA .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Staphylococcus aureus (MRSA) | <1.00 |

| Escherichia coli | Inactive |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can suppress the growth of various cancer cell lines, particularly rapidly dividing cells such as A549 lung cancer cells. The compound's mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies

A recent study evaluated several indole derivatives for their cytotoxicity against cancer cells. Compounds similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines, suggesting that modifications in the indole structure can enhance biological activity .

Research Applications

This compound serves as a lead compound in drug discovery due to its diverse biological activities. Its applications extend to:

- Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.

- Pharmacology : Understanding its interactions with biological targets may lead to novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of indole scaffolds. Key steps include:

-

Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF .

-

Formylation : Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position, requiring precise temperature control (0–5°C) to avoid over-reaction .

-

Esterification : Methylation of the carboxylic acid group using methanol and H₂SO₄ as a catalyst, with reflux conditions (60–70°C) .

-

Optimization : Yield improvements (from ~40% to 65%) are achieved by adjusting stoichiometry (e.g., 1.2 eq NBS) and reaction time (2–4 hr for bromination) .

Table 1 : Representative Synthetic Yields Under Varied Conditions

Step Reagents Temperature (°C) Yield (%) Bromination NBS, AIBN, DMF 25 62 Formylation POCl₃, DMF 0–5 58 Esterification MeOH, H₂SO₄ 60–70 78

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns. Key signals include:

- Formyl proton : δ ~9.8–10.2 ppm (singlet) .

- Isopropyl group : δ 1.2–1.4 ppm (doublet, CH₃) and δ 4.5–4.7 ppm (septet, CH) .

- IR Spectroscopy : Confirm formyl (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z calc. 355.05 for C₁₄H₁₃BrNO₃) .

Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥98% by HPLC) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data for bromination and formylation of indole derivatives?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density at reactive sites. For example, bromination at C6 is favored due to lower activation energy (ΔE = 12.3 kcal/mol vs. C5: ΔE = 15.1 kcal/mol) .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR to confirm dominance of 6-bromo over 5-bromo isomers under radical conditions .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Profiling : The formyl group undergoes rapid condensation with amines (e.g., hydrazines) at room temperature in THF, with second-order rate constants (k₂) ~0.15 L/mol·s .

- Steric Effects : Isopropyl substitution at N1 reduces reactivity by 20% compared to methyl groups due to hindered access to the formyl site .

Q. What experimental approaches validate discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in ¹³C assignments (e.g., distinguishing C4 ester vs. C3 formyl carbons) .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (Δδ up to 0.3 ppm for aromatic protons) .

Q. How can thermal stability be assessed for this compound under storage or reaction conditions?

- Methodological Answer :

- TGA/DSC Analysis : Decomposition onset at ~180°C (TGA) and melting endotherm at 125–130°C (DSC) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (≤2% impurity increase acceptable) .

Q. What experimental design principles optimize multi-step synthesis (e.g., Design of Experiments, DoE)?

- Methodological Answer :

- DoE Parameters : Vary temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) in a 2³ factorial design. Response surface modeling identifies optimal bromination conditions (X₁=25°C, X₂=1.2 eq, X₃=DMF) .

- Flow Chemistry : Continuous-flow systems reduce reaction time by 50% and improve reproducibility (RSD <5%) for formylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.